

Optimizing JNJ-55511118 concentration for electrophysiology

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Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B608237

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Technical Support Center: JNJ-55511118 Electrophysiology

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using **JNJ-55511118** in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is **JNJ-55511118** and what is its mechanism of action?

A1: **JNJ-55511118** is a high-affinity, selective negative allosteric modulator of AMPA receptors that contain the transmembrane AMPA receptor regulatory protein γ -8 (TARP- γ 8).[1][2][3][4] Its primary mechanism of action is to reduce the single-channel conductance of TARP- γ 8-containing AMPA receptors, thereby inhibiting their function.[5][6][7][8] It achieves this by partially disrupting the interaction between the TARP and the pore-forming subunit of the AMPA receptor.[9]

Q2: What is the recommended starting concentration for **JNJ-55511118** in an electrophysiology experiment?

A2: The optimal concentration of **JNJ-55511118** will depend on the specific experimental preparation and goals. However, based on published literature, a starting concentration in the range of 100 nM to 1 μ M is recommended for in vitro electrophysiology experiments, such as

patch-clamp recordings.[10] The K_i value for **JNJ-55511118** is 26 nM.[2][3][4] For in vivo studies in mice, oral doses of 1 mg/kg and 10 mg/kg have been shown to be effective.[1]

Q3: How should I prepare a stock solution of **JNJ-55511118**?

A3: **JNJ-55511118** is soluble in DMSO and ethanol up to 100 mM.[2] To prepare a stock solution, dissolve the compound in your chosen solvent to the desired concentration. For example, to make a 10 mM stock solution from 1 mg of **JNJ-55511118** (MW: 328.67), you would add 0.304 mL of solvent.[2] It is recommended to store the stock solution at +4°C.[2]

Q4: Is **JNJ-55511118** selective for a specific subtype of AMPA receptor?

A4: Yes, **JNJ-55511118** is highly selective for AMPA receptors containing the TARP-γ8 auxiliary subunit.[1][3][4][9] It shows minimal activity at TARP-less AMPA receptors or those associated with other TARPs. This selectivity is attributed to specific amino acid residues within the TARP-γ8 protein.[8]

Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
No observable effect of JNJ-55511118 on AMPA receptor currents.	1. The AMPA receptors in your preparation do not contain the TARP-γ8 subunit. 2. The concentration of JNJ-55511118 is too low. 3. The compound has degraded.	1. Confirm the expression of TARP-γ8 in your cell type or tissue of interest. Consider using a positive control cell line known to express TARP-γ8-containing AMPA receptors. 2. Perform a dose-response curve to determine the optimal concentration for your system. Increase the concentration in a stepwise manner (e.g., 100 nM, 500 nM, 1 μM, 5 μM). 3. Prepare a fresh stock solution of JNJ-55511118. Ensure proper storage of the compound at +4°C.[2]
High variability in the inhibitory effect of JNJ-55511118.	1. Inconsistent application of the compound. 2. Fluctuation in the health of the cells or tissue slices. 3. Issues with the perfusion system.	1. Ensure a stable and consistent application method. For patch-clamp experiments, rapid and complete solution exchange is crucial.[8] 2. Monitor the health of your preparation throughout the experiment. Use established viability criteria. 3. Check your perfusion system for leaks, bubbles, or inconsistent flow rates.
Unexpected changes in baseline currents upon application of JNJ-55511118.	1. Off-target effects at high concentrations. 2. The vehicle (e.g., DMSO) is affecting the cells.	1. While JNJ-55511118 is highly selective, it's good practice to use the lowest effective concentration. Review literature for potential off-target effects at higher concentrations.[2] 2. Perform a

vehicle control experiment by applying the same concentration of the vehicle without JNJ-55511118 to ensure it has no effect on your recordings.

Slow onset or washout of the drug effect.

1. The drug may access its binding site from within the membrane.[\[5\]](#)[\[6\]](#) 2. Inefficient solution exchange around the recording site.

1. Allow for a longer application and washout period to ensure the drug has reached equilibrium and has been completely removed. 2. Optimize the position of your perfusion outlet and the flow rate to ensure rapid and complete solution exchange at the cell or tissue surface.

Quantitative Data

Table 1: In Vitro Efficacy of **JNJ-55511118**

Parameter	Value	Cell Type	Reference
Ki	26 nM	HEK293 cells expressing human AMPA receptors with TARP-γ8	[3] [4]
Effect on Peak Current (1 μM JNJ-55511118)	~40% reduction	HEK293 cells expressing GluA2 and TARP-γ8	[10]

Table 2: In Vivo Oral Dosing in Mice

Dose	Effect	Model	Reference
1 mg/kg	Significant decrease in alcohol self-administration	Mouse model of chronic repetitive drinking	[1]
10 mg/kg	Significant decrease in alcohol self-administration	Mouse model of chronic repetitive drinking	[1]

Experimental Protocols

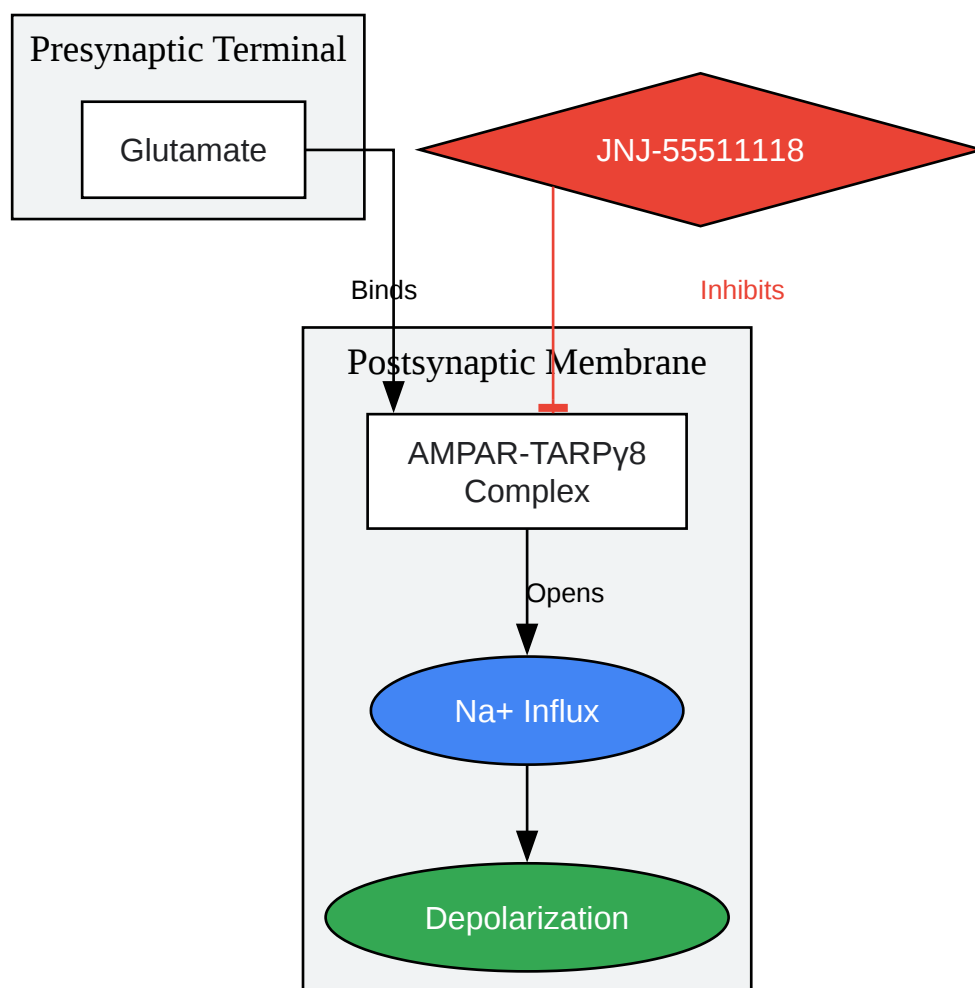
Patch-Clamp Electrophysiology Protocol for Assessing **JNJ-55511118** Activity

This protocol is adapted from studies investigating the effects of **JNJ-55511118** on heterologously expressed AMPA receptors.[\[5\]](#)[\[6\]](#)[\[8\]](#)

- Cell Culture and Transfection:
 - Culture HEK293 cells in appropriate media.
 - Co-transfect cells with cDNAs for the desired AMPA receptor subunit (e.g., GluA2) and TARP-γ8, along with a fluorescent marker (e.g., EGFP) to identify transfected cells.
- Electrophysiology Setup:
 - Use a patch-clamp amplifier and data acquisition system.
 - Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.
- Solutions:
 - External Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
 - Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).

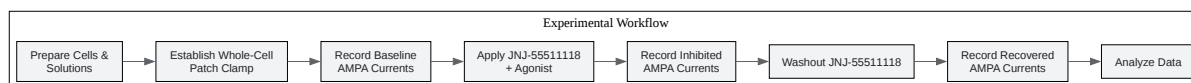
- Agonist Solution: Prepare a solution of glutamate (e.g., 10 mM) in the external solution.
- **JNJ-55511118** Solution: Prepare the desired concentration of **JNJ-55511118** in the external solution containing the agonist. A vehicle control should also be prepared.
- Recording Procedure:
 - Establish a whole-cell patch-clamp recording from a transfected cell.
 - Hold the cell at a membrane potential of -60 mV.
 - Rapidly apply the agonist solution to elicit an AMPA receptor-mediated current.
 - After obtaining a stable baseline response, co-apply the agonist with the desired concentration of **JNJ-55511118**.
 - To determine the extent of inhibition, compare the peak amplitude of the current in the presence and absence of **JNJ-55511118**.
 - Perform a washout by perfusing with the agonist solution alone to observe the reversal of the drug's effect.
- Data Analysis:
 - Measure the peak amplitude, deactivation, and desensitization kinetics of the AMPA receptor currents.
 - Calculate the percentage of inhibition caused by **JNJ-55511118**.
 - If testing multiple concentrations, construct a dose-response curve to determine the IC₅₀.

Visualizations



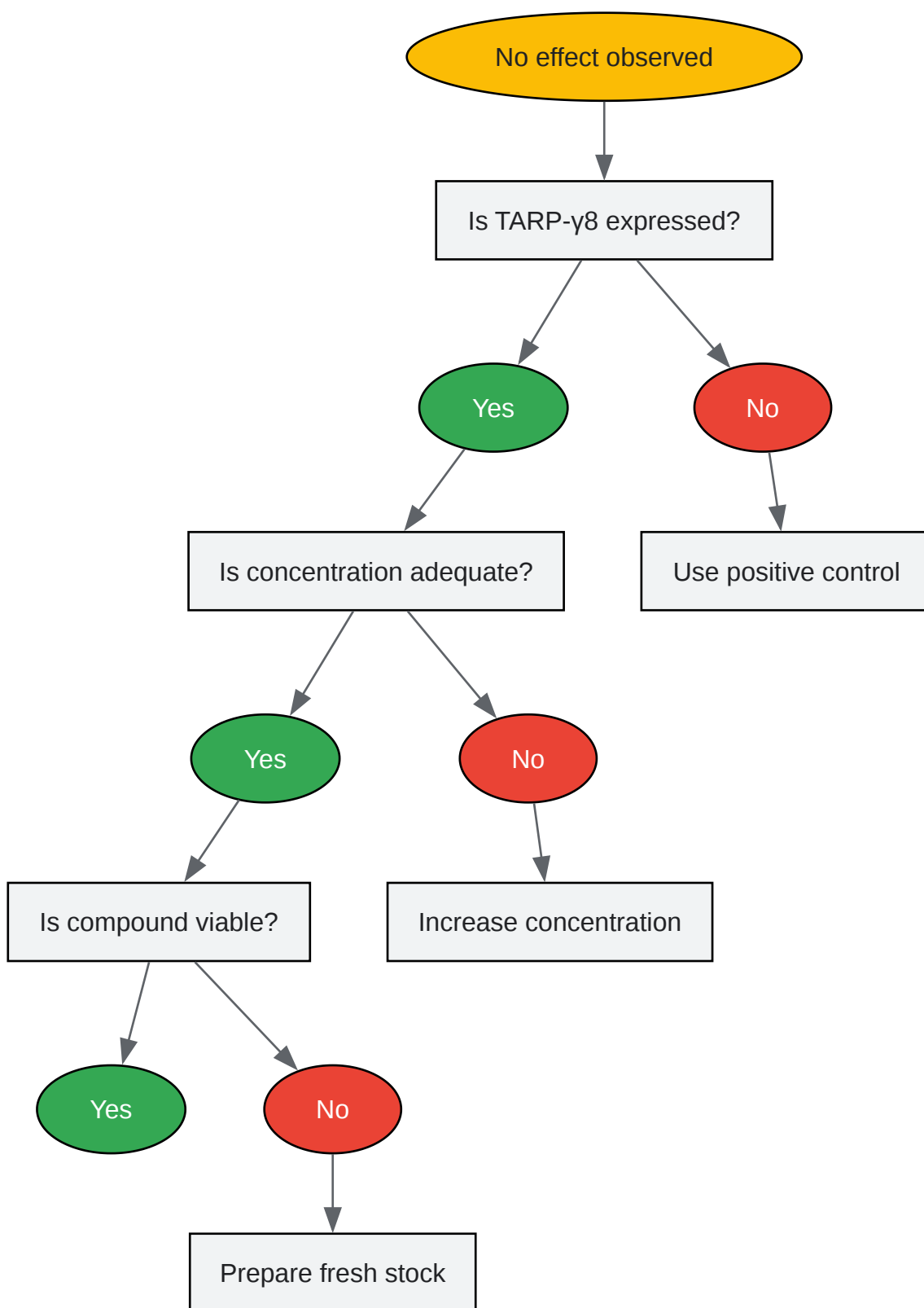
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Caption: Signaling pathway of **JNJ-55511118** action.



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Caption: Workflow for an electrophysiology experiment.



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Caption: Troubleshooting logic for no drug effect.

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